Fmoc-2-amino-3-methoxypropionic acid

Descripción general

Descripción

Métodos De Preparación

The preparation of Fmoc-2-amino-3-methoxypropionic acid typically involves the protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This protection is crucial for the synthesis of peptides, as it prevents unwanted reactions at the amino group during peptide bond formation . The synthetic route generally includes the following steps:

Protection of the amino group: The amino group is protected using the Fmoc group.

Methoxylation: The hydroxyl group is converted to a methoxy group.

Purification: The final product is purified using techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Fmoc-2-amino-3-methoxypropionic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a methoxy group.

Substitution: The methoxy group can be substituted with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Key Applications

-

Peptide Synthesis

- Fmoc-2-amino-3-methoxypropionic acid is widely used as a building block in solid-phase peptide synthesis (SPPS). Its ability to introduce specific functional groups enhances the properties of synthesized peptides, allowing for the creation of complex sequences with high purity and stability.

-

Drug Development

- The compound plays a crucial role in pharmaceutical research by enabling the design of modified amino acids that improve the efficacy and stability of drug candidates. It is particularly beneficial in the development of peptide-based therapeutics that target specific biological pathways.

-

Bioconjugation

- This compound is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules. This application is essential for developing targeted drug delivery systems and biosensors.

-

Protein Engineering

- In protein engineering, this compound aids in designing proteins with enhanced properties, such as increased stability or altered activity. This capability is valuable across various biotechnological applications.

-

Research in Neuroscience

- The compound has been utilized in studies related to neurotransmitter systems, providing insights into neurological functions and potential therapeutic targets for disorders such as depression and anxiety.

-

Peptide Therapeutics Development :

A study demonstrated the use of this compound in synthesizing antimicrobial peptides (AMPs). The resulting peptides exhibited enhanced proteolytic stability and significant antibacterial activity against various strains, showcasing the compound's utility in developing effective therapeutics against resistant bacteria . -

Targeted Drug Delivery Systems :

Research highlighted the application of this compound in creating bioconjugates that enable targeted delivery of chemotherapeutic agents to cancer cells. The conjugates showed improved uptake by target cells while minimizing systemic toxicity . -

Neurotransmitter Studies :

Another study utilized this compound to investigate its effects on neurotransmitter release in neuronal cultures, providing insights into its potential role as a neuromodulator and therapeutic agent for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of Fmoc-2-amino-3-methoxypropionic acid involves the protection of the amino group with the Fmoc group. This protection allows for selective reactions at other functional groups, facilitating the synthesis of peptides and other complex molecules. The Fmoc group is typically removed under basic conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

Fmoc-2-amino-3-methoxypropionic acid can be compared with other similar compounds, such as:

Fmoc-2-amino-3-hydroxypropionic acid: This compound has a hydroxyl group instead of a methoxy group, making it more reactive in certain chemical reactions.

Fmoc-2-amino-3-ethoxypropionic acid: This compound has an ethoxy group instead of a methoxy group, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific functional groups, which provide a balance of reactivity and stability, making it a valuable tool in peptide synthesis and other research applications .

Actividad Biológica

Fmoc-2-amino-3-methoxypropionic acid (Fmoc-AMP), a derivative of methionine, is an amino acid widely used in peptide synthesis due to its unique structural properties. This article explores its biological activity, focusing on its applications in drug design, antimicrobial properties, and potential therapeutic uses.

Fmoc-AMP has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 341.36 g/mol

- CAS Number : 159610-93-2

- Structure : The Fmoc group (9-fluorenylmethoxycarbonyl) provides stability and solubility, making it suitable for solid-phase peptide synthesis (SPPS) .

1. Antimicrobial Activity

Recent studies have highlighted the potential of Fmoc-AMP in developing antimicrobial peptides (AMPs). These peptides are designed to combat antibiotic-resistant bacteria by disrupting bacterial membranes.

- Case Study : A study synthesized various Fmoc-triazine amino acids, including Fmoc-AMP, and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity without hemolytic effects on human red blood cells .

| Compound | Antibacterial Activity | Hemolytic Activity |

|---|---|---|

| BJK-4 | High | None |

| BJK-10 | None | None |

The trimeric peptidomimetic BJK-4 derived from Fmoc-triazine showed the highest potency, suggesting that the structural features of Fmoc derivatives contribute to enhanced antimicrobial properties .

2. Peptide Synthesis

Fmoc-AMP is extensively utilized in SPPS due to its protective group that allows for sequential addition of amino acids while preventing premature reactions.

- Research Findings : The synthesis of Fmoc-N-methylated amino acids using a novel resin-based method demonstrated that Fmoc groups can be effectively utilized to enhance the stability and bioavailability of peptides in vivo. This method allows for the incorporation of non-natural amino acids into peptide sequences, expanding the potential for therapeutic applications .

The mechanism by which Fmoc-AMP exerts its biological effects primarily involves:

- Membrane Disruption : AMPs typically interact with microbial membranes, leading to pore formation and subsequent cell lysis.

- Intracellular Targeting : Some derivatives have been shown to penetrate bacterial cells and interfere with intracellular processes, enhancing their effectiveness against resistant strains .

Safety and Toxicology

While Fmoc-AMP has promising biological activities, safety assessments are crucial for its therapeutic application. Studies indicate that while certain derivatives exhibit low toxicity to mammalian cells, comprehensive toxicological evaluations are necessary to ensure safety in clinical settings.

Propiedades

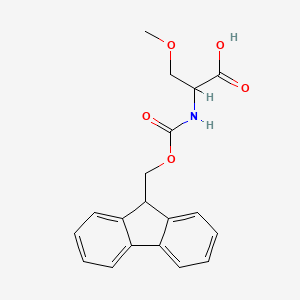

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215189-51-8 | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.